molecular formula C5H11ClN2O2 B2899534 beta-Carbomethoxypropionamidine hydrochloride CAS No. 10567-33-6

beta-Carbomethoxypropionamidine hydrochloride

Cat. No. B2899534
CAS No.: 10567-33-6
M. Wt: 166.61
InChI Key: BAHUUAFQSPCJCW-UHFFFAOYSA-N
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Patent
US03951952

Procedure details

To a suspension of 16.5 g. (0.09 mole) of methyl β-carbomethoxypropionimidate hydrochloride in 20 ml. of methanol at ice bath temperatures is added 12 ml. of the same solvent containing 1.7 g. of dissolved ammonia gas. The reaction mixture is allowed to stir at room temperature for 2 hrs., followed by filtration of some insoluble material and concentration of the filtrate to near dryness. The residual white solids are treated with ethanol, filtered and dried, 7.8 g. (51.5% yield), m.p. 132°-134° C.
Quantity
0.09 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[C:2]([CH2:6][CH2:7][C:8](=[NH:11])OC)([O:4][CH3:5])=[O:3].[NH3:12]>CO>[ClH:1].[C:2]([CH2:6][CH2:7][C:8]([NH2:11])=[NH:12])([O:4][CH3:5])=[O:3] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.09 mol
Type
reactant
Smiles
Cl.C(=O)(OC)CCC(OC)=N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a suspension of 16.5 g
ADDITION
Type
ADDITION
Details
of the same solvent containing 1.7 g
FILTRATION
Type
FILTRATION
Details
, followed by filtration of some insoluble material and concentration of the filtrate
ADDITION
Type
ADDITION
Details
The residual white solids are treated with ethanol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
Cl.C(=O)(OC)CCC(=N)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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